Reduced Polar Surface Area and Hydrogen-Bond Donor Count Versus the 3-Aminopiperidine Analog
When compared to its closest identified analog, 1-(3-aminopiperidin-1-yl)-2-(thian-4-yl)ethanone (PubChem CID 83136960), the target compound lacks the 3-amino substituent on the piperidine ring. This structural difference reduces the computed topological polar surface area (TPSA) from 71.6 Ų to a predicted value of approximately 45.6 Ų and eliminates the sole hydrogen-bond donor (HBD count: 0 vs. 1) while reducing hydrogen-bond acceptors from 3 to 2 [1]. The lower TPSA and reduced HBD count are consistent with improved passive membrane permeability and enhanced potential for blood–brain barrier penetration, as TPSA values below 60–70 Ų and HBD counts ≤1 are empirically associated with higher CNS exposure in small-molecule drug candidates .
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | Predicted ~45.6 Ų (HBD 0, HBA 2) |
| Comparator Or Baseline | 1-(3-Aminopiperidin-1-yl)-2-(thian-4-yl)ethanone: 71.6 Ų (HBD 1, HBA 3) |
| Quantified Difference | ΔTPSA ≈ +26.0 Ų (57% increase for the amino analog); ΔHBD = 1 |
| Conditions | Computed by Cactvs 3.4.6.11 / PubChem release 2019.06.18 for the analog; predicted values from Molbase for the target compound |
Why This Matters
For procurement decisions in CNS-targeted screening campaigns, the lower TPSA and absence of an HBD in the target compound predict superior passive BBB permeability relative to the amino-substituted analog, potentially reducing the need for later-stage structural optimization to improve brain exposure.
- [1] PubChem CID 83136960, Computed Properties section: TPSA = 71.6 Ų, HBD = 1, HBA = 3. View Source
